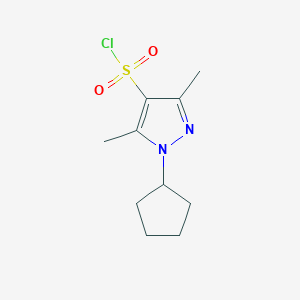![molecular formula C10H17NO3 B13257166 2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13257166.png)
2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol is an organic compound with a complex structure that includes a furan ring, an amino group, and an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine, followed by subsequent reactions to introduce the ethoxyethanol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxyethanol group can participate in substitution reactions to form various ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can participate in binding interactions, while the ethoxyethanol moiety may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethanol): Similar structure but lacks the ethoxy group.
5-Methylfuran-2-carbaldehyde: A precursor in the synthesis of the target compound.
2-(2-{[(Furan-2-yl)methyl]amino}ethoxy)ethan-1-ol: Similar structure but without the methyl group on the furan ring.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-[2-[(5-methylfuran-2-yl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C10H17NO3/c1-9-2-3-10(14-9)8-11-4-6-13-7-5-12/h2-3,11-12H,4-8H2,1H3 |
InChI Key |
DECYCEGPFUBERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13257107.png)
amine](/img/structure/B13257108.png)
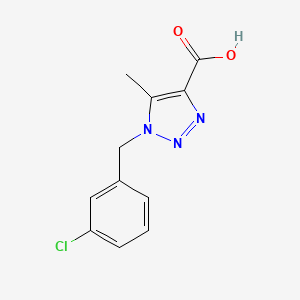
![7-Thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-trien-9-amine](/img/structure/B13257126.png)
![2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13257133.png)
amine](/img/structure/B13257134.png)
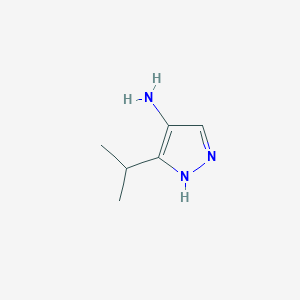
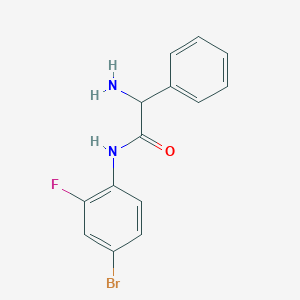

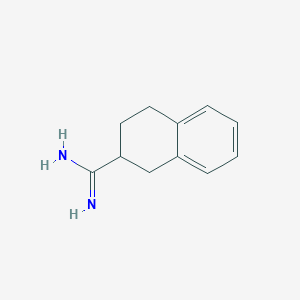

![4-{[(5-Methylfuran-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13257161.png)
